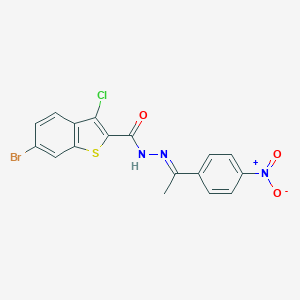![molecular formula C21H15F2N5O2 B454331 [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone](/img/structure/B454331.png)
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone is a complex organic compound with a unique structure that combines a pyridine ring, a pyrazolopyrimidine moiety, and an oxime functional group
Vorbereitungsmethoden
The synthesis of [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone involves multiple steps, including the formation of the pyridine ring, the pyrazolopyrimidine core, and the oxime group. The synthetic route typically starts with the preparation of 1-(4-pyridinyl)ethanone, followed by the introduction of the pyrazolopyrimidine moiety through a series of condensation and cyclization reactions. The final step involves the formation of the oxime group by reacting the ketone with hydroxylamine under acidic or basic conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrazolopyrimidine rings.
Condensation: The compound can participate in condensation reactions to form larger molecules or polymers.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.
Wirkmechanismus
The mechanism of action of [7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone can be compared with other similar compounds, such as:
1-(3-pyridinyl)ethanone: A similar compound with a different position of the pyridine ring, leading to different chemical and biological properties.
1-(4-pyridinyl)ethanone: A simpler compound without the pyrazolopyrimidine and oxime groups, used as a precursor in the synthesis of more complex molecules.
Pyrazolopyrimidine derivatives: A class of compounds with similar core structures but different substituents, leading to a wide range of applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H15F2N5O2 |
|---|---|
Molekulargewicht |
407.4g/mol |
IUPAC-Name |
[(E)-1-pyridin-4-ylethylideneamino] 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C21H15F2N5O2/c1-13(14-7-9-24-10-8-14)27-30-21(29)16-12-25-28-18(19(22)23)11-17(26-20(16)28)15-5-3-2-4-6-15/h2-12,19H,1H3/b27-13+ |
InChI-Schlüssel |
AQXBLQSSDLXXAX-UVHMKAGCSA-N |
Isomerische SMILES |
C/C(=N\OC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)/C4=CC=NC=C4 |
SMILES |
CC(=NOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)C4=CC=NC=C4 |
Kanonische SMILES |
CC(=NOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CC=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454249.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B454250.png)
![4-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B454255.png)
![N'-[(E)-1-(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE](/img/structure/B454256.png)
![ETHYL 5-(4-METHOXYPHENYL)-2-((Z)-1-{4-METHOXY-3-[(2,4,6-TRICHLOROPHENOXY)METHYL]PHENYL}METHYLIDENE)-7-METHYL-3-OXO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE](/img/structure/B454257.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-2-propenylidene]benzohydrazide](/img/structure/B454258.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-nitro-5-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454259.png)
![ethyl (2Z)-2-[3-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-methoxybenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-ca](/img/structure/B454260.png)
![ethyl (2Z)-2-[3-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-methoxybenzylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B454261.png)
![2-{(Z)-1-[3-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-4-METHOXYPHENYL]METHYLIDENE}-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE](/img/structure/B454262.png)

![7-(difluoromethyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454264.png)
![N'-[1-(1-adamantyl)propylidene]-3-chlorobenzohydrazide](/img/structure/B454265.png)
![N'-[1-(5-chloro-2-thienyl)butylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454268.png)
